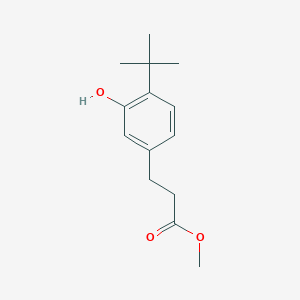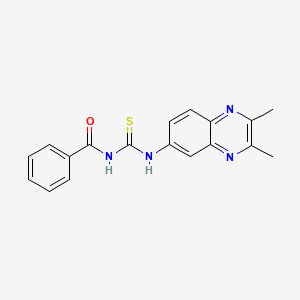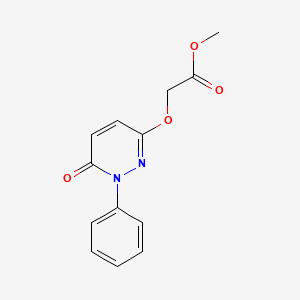![molecular formula C21H14ClF3N2O3 B3141050 Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate CAS No. 478067-90-2](/img/structure/B3141050.png)
Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate
Vue d'ensemble
Description
Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate is a complex organic compound characterized by its multi-ring structure that includes a pyridine and an indole component, decorated with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate typically involves the following steps:
Formation of Pyridinyl Oxy Intermediate: : The first step involves the chlorination of 3,5-bis(trifluoromethyl)pyridine to introduce the chloro group.
Coupling with Indole Derivative: : The chlorinated pyridine is then coupled with an indole derivative via a nucleophilic substitution reaction.
Esterification: : The final step is the esterification of the resulting compound with ethyl chloroformate to form the ethyl carboxylate ester.
Industrial Production Methods
In an industrial setting, large-scale synthesis may employ automated reactors with precise control over temperature, pressure, and reactant flow to ensure high yield and purity. Catalysts and solvents are carefully chosen to optimize reaction conditions.
Analyse Des Réactions Chimiques
Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: : This compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids or ketones.
Reduction: : Hydrogenation or reduction with lithium aluminum hydride can reduce specific functional groups, modifying the compound's overall structure.
Substitution: : Halogen groups in the compound can be replaced by other nucleophiles under appropriate conditions.
Common reagents in these reactions include strong oxidizers, reducing agents, and nucleophiles. Major products formed depend on the specific reaction pathway chosen.
Applications De Recherche Scientifique
Chemistry: : Serves as an intermediate in organic synthesis, especially in creating compounds with pharmaceutical potential.
Biology: : Used in the study of enzyme interactions and receptor binding due to its complex structure and multiple functional groups.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Employed in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of this compound often involves interactions at the molecular level with specific targets, such as enzymes or receptors. It may bind to these targets through a combination of hydrogen bonding, Van der Waals forces, and hydrophobic interactions, modulating the activity of biological pathways.
Comparaison Avec Des Composés Similaires
Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate can be compared to other compounds like:
Fluoroquinolones: : Known for their antibacterial properties.
Trifluoromethylpyridines: : Often used in agrochemicals and pharmaceuticals.
Indole derivatives: : Widely studied for their diverse biological activities.
Hope that satisfies your curiosity and need for detailed information!
Propriétés
IUPAC Name |
ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyrido[1,2-a]indole-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O3/c1-2-29-20(28)18-14-7-6-13(10-17(14)27-8-4-3-5-16(18)27)30-19-15(22)9-12(11-26-19)21(23,24)25/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTVTPRKHBRMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide](/img/structure/B3140967.png)

![N-(3-methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3140982.png)

![2-[(4-methylphenyl)sulfonyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B3140996.png)

![5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3141003.png)
![2,2,2-Trifluoro-1-[4-(morpholinocarbonyl)phenyl]-1-ethanone](/img/structure/B3141010.png)
![N-[(4-chlorophenyl)methyl]-4-(2,2,2-trifluoroacetyl)benzamide](/img/structure/B3141013.png)
![1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B3141028.png)
![6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B3141034.png)
![2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-(4-methylphenyl)-1-ethanone](/img/structure/B3141039.png)
![4-(4-Methylphenoxy)-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B3141041.png)
![2-{[2-(Trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylic acid](/img/structure/B3141054.png)
